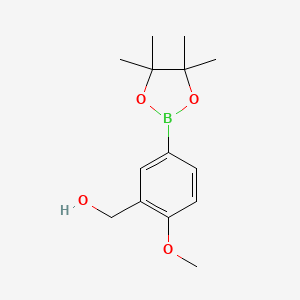

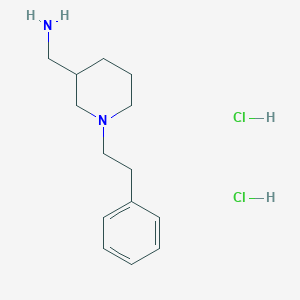

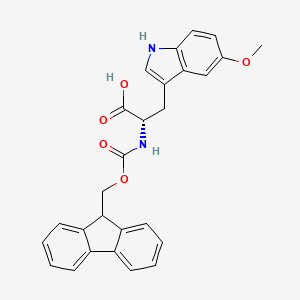

![molecular formula C15H9F3O2 B1398556 3-(三氟甲基)二苯并[b,e]氧杂薁-11(6H)-酮 CAS No. 4504-94-3](/img/structure/B1398556.png)

3-(三氟甲基)二苯并[b,e]氧杂薁-11(6H)-酮

描述

科学研究应用

-

Application in Organic Light-Emitting Diodes (OLEDs)

- Summary of Application : This compound is used in the synthesis of diaryl-substituted anthracene derivatives, which are suitable as host materials for blue organic light-emitting diodes .

- Methods of Application : The compounds are synthesized and characterized for their high thermal stability and proper frontier-energy levels. They are then used in the fabrication of OLEDs .

- Results : The electroluminescent (EL) emission maximum of the devices was exhibited at 488 nm and 512 nm. The device displayed high brightness (Lmax = 2153.5 cd·m −2), current efficiency (2.1 cd·A −1), and external quantum efficiency (0.8%) .

-

Application in the Synthesis of Dibenz[b,f]oxepin Scaffold

- Summary of Application : This compound is used in the synthesis of the dibenz[b,f]oxepin scaffold, which is an important synthetic target due to its presence in a large number of compounds with relevant biological activities .

- Methods of Application : The synthesis involves intramolecular SNAr and McMurry reactions. The diaryl ethers required for the McMurry reaction are obtained under microwave-assisted conditions .

- Results : The application of an intramolecular McMurry reaction to the synthesized diarylethers using TiCl4/Zn in THF gave the target dibenzo[b,f]oxepin system in 53%–55% yields .

-

Application in Pharmacological Research

- Summary of Application : This compound is used in the development of a new type of antiallergic agent .

- Methods of Application : The compound is synthesized and then tested for its inhibitory effects on compound 48/80-induced lethality in rats .

- Results : The compound showed much stronger inhibitory effects than the corresponding N, N-dimethylamines .

-

Application in the Production of Antidepressants

- Summary of Application : This compound is used in the production of certain drugs such as the tricyclic antidepressant doxepin .

- Methods of Application : The compound is synthesized and then used in the formulation of the antidepressant .

- Results : The antidepressant doxepin, which contains this compound, has been found to be effective in treating depression .

-

Application in the Synthesis of Analgesics

- Summary of Application : This compound is used in the synthesis of the analgesic fluradoline .

- Methods of Application : The compound is synthesized and then used in the formulation of the analgesic .

- Results : The analgesic fluradoline, which contains this compound, has been found to be effective in relieving pain .

-

Application in Structural Genomics

- Summary of Application : This compound is used in structural genomics, specifically in the study of the human histamine H1 receptor .

- Methods of Application : The compound is synthesized and then used in the study of the receptor .

- Results : The study provides valuable insights into the structure and function of the human histamine H1 receptor .

-

Application in Biomass-Derived N-Heterocycles Synthesis

- Summary of Application : This compound is used in the assembly of novel and diversified benzo-fused N-heterocycles mediated by the biomass-derived N-arylated 2-aminophenol .

- Methods of Application : The process is comprised of the N-arylation reaction between N-arylated 2-aminophenols and 2-halogenated benzoic or phenylacetic acids to afford a series of multi-functionalized triarylamines, followed by chemo- and regio-selective intramolecular lactonization or acylation under mild conditions .

- Results : Four kinds of benzo-fused N-heterocycles with six- to eight-membered ring systems, including N-arylated dibenzo [b,e] [1,4]oxazepin-11 (5H)-ones, have been efficiently synthesized in good to excellent yields .

-

Application in Electroluminescence Properties Study

- Summary of Application : This compound is used in the study of electroluminescence properties .

- Methods of Application : The compound is synthesized and then used in the study of electroluminescence properties .

- Results : The study provides valuable insights into the electroluminescence properties of the compound .

-

Application in the Synthesis of Dibenzo[b,f]oxepin Scaffold

- Summary of Application : This compound is used in the synthesis of the dibenz[b,f]oxepin scaffold, which is an important synthetic target due to its presence in a large number of compounds with relevant biological activities .

- Methods of Application : The synthesis involves intramolecular SNAr and McMurry reactions. The diaryl ethers required for the McMurry reaction are obtained under microwave-assisted conditions .

- Results : The application of an intramolecular McMurry reaction to the synthesized diarylethers using TiCl4/Zn in THF gave the target dibenzo[b,f]oxepin system in 53%–55% yields .

属性

IUPAC Name |

3-(trifluoromethyl)-6H-benzo[c][1]benzoxepin-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F3O2/c16-15(17,18)10-5-6-12-13(7-10)20-8-9-3-1-2-4-11(9)14(12)19/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJXVSEITOIGFPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)C3=C(O1)C=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00722038 | |

| Record name | 3-(Trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00722038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one | |

CAS RN |

4504-94-3 | |

| Record name | 3-(Trifluoromethyl)dibenz[b,e]oxepin-11(6H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4504-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00722038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

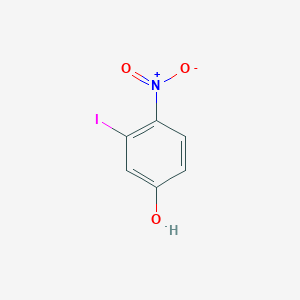

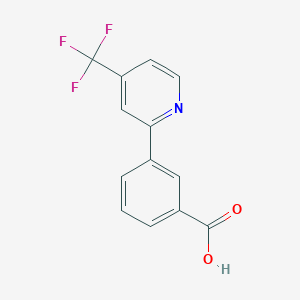

![Ethyl 1-[cyano(phenyl)methyl]piperidine-4-carboxylate hydrochloride](/img/structure/B1398481.png)

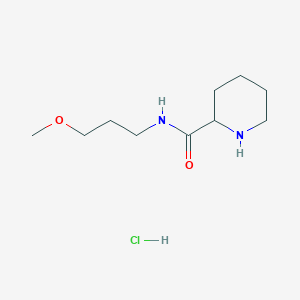

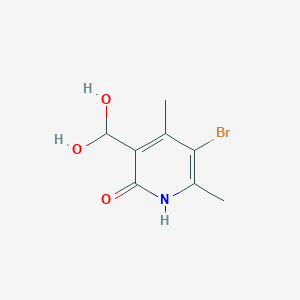

![4-[3-(1,3-Dioxo-indan-2-yl)-propyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B1398483.png)

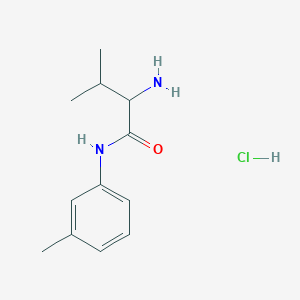

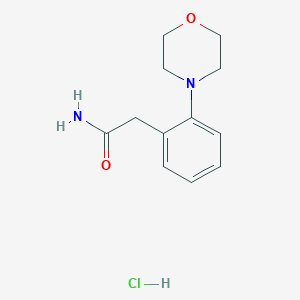

![((3'S)-1'-(tert-Butoxycarbonyl)-2-oxo-[1,3'-bipyrrolidin]-3-yl)triphenylphosphonium bromide](/img/structure/B1398484.png)

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate](/img/structure/B1398492.png)

![N-[(4-Methylphenyl)sulfonyl]-N-phenylalanine](/img/structure/B1398495.png)